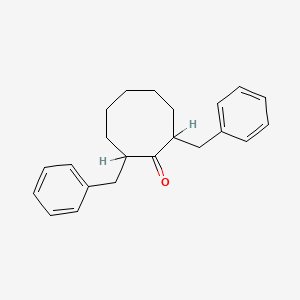

2,8-Dibenzylcyclooctanone

Description

Structure

3D Structure

Properties

CAS No. |

38104-15-3 |

|---|---|

Molecular Formula |

C22H26O |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2,8-dibenzylcyclooctan-1-one |

InChI |

InChI=1S/C22H26O/c23-22-20(16-18-10-4-1-5-11-18)14-8-3-9-15-21(22)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |

InChI Key |

QRZUPJILJVGUFF-UHFFFAOYSA-N |

SMILES |

C1CCC(C(=O)C(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CCC(C(=O)C(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Synonyms |

2,8-dibenzylcyclooctanone 2,8-dibenzylcyclooctanone, (cis)-isomer 2,8-dibenzylcyclooctanone, (trans)-isome |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Pertaining to 2,8 Dibenzylcyclooctanone Formation

Detailed Mechanistic Pathways of Aldol (B89426) Condensation in Cycloalkanone Systems

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. d-nb.info In the context of producing 2,8-dibenzylcyclooctanone, the reaction involves the nucleophilic addition of a cyclooctanone (B32682) enolate to benzaldehyde (B42025). This process is typically catalyzed by a strong base such as potassium hydroxide (B78521) or sodium hydroxide. d-nb.infoprepchem.com

The initial and crucial step in the aldol condensation is the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group) of the ketone to form a highly reactive intermediate known as an enolate. masterorganicchemistry.com This process is reversible and is facilitated by a base.

Deprotonation: A base, such as the hydroxide ion (OH⁻) from potassium hydroxide, removes a proton from the α-carbon of cyclooctanone. The protons on carbons adjacent to a carbonyl are significantly more acidic (pKa ≈ 19-20) than typical C-H bonds in alkanes (pKa ≈ 50) due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base. utexas.edu

Resonance Stabilization: The resulting enolate anion is stabilized by resonance, where the negative charge is delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.comutexas.edu This delocalization makes the enolate a stable yet potent nucleophile, with reactive character at both the carbon and the oxygen, though reactions with carbon electrophiles typically occur at the α-carbon.

For unsymmetrical ketones, the choice of base and reaction conditions can selectively generate one of two possible enolates: the kinetic or the thermodynamic enolate. The thermodynamic enolate is the more substituted and generally more stable enolate, favored by weaker bases and higher temperatures that allow for equilibrium to be established. masterorganicchemistry.com The kinetic enolate is the less substituted enolate, formed faster and favored by strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures. masterorganicchemistry.comwikipedia.org In the synthesis of 2,8-dibenzylcyclooctanone from the symmetrical cyclooctanone, both α-positions are equivalent, simplifying this consideration.

| Enolate Type | Favored By | Characteristics |

| Kinetic | Strong, bulky bases (e.g., LDA), Low temperatures | Forms faster, Less substituted, Less stable |

| Thermodynamic | Weaker bases (e.g., NaOH, NaOR), Higher temperatures | Forms slower (allows equilibrium), More substituted, More stable |

Data compiled from multiple sources. masterorganicchemistry.comwikipedia.org

Once the cyclooctanone enolate is formed, it acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This sequence occurs twice to yield the dibenzylated product.

First Nucleophilic Attack: The enolate attacks the carbonyl carbon of the first molecule of benzaldehyde. This step breaks the pi bond of the aldehyde's carbonyl group, moving the electrons to the oxygen and forming a new carbon-carbon single bond. This results in an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source, typically water (formed in the initial deprotonation step or present as the solvent), to yield a β-hydroxy ketone, also known as an aldol adduct (2-benzyl-2-hydroxy-cyclooctanone).

Dehydration: Under the typically basic and often heated reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule). A base removes a proton from the α-carbon, forming an enolate, which then expels the hydroxide leaving group from the β-carbon to form a stable, conjugated α,β-unsaturated ketone (2-benzylidenecyclooctanone).

Second Benzylation: The entire process is repeated. A base deprotonates the other α-carbon of the newly formed 2-benzylidenecyclooctanone at the 8-position. The resulting enolate then attacks a second molecule of benzaldehyde. Subsequent protonation and dehydration yield the final product, 2,8-dibenzylidenecyclooctanone (B14717923). The "dibenzyl" nomenclature commonly used refers to the product after the double bonds of the benzylidene groups have been reduced, though the initial condensation product is 2,8-dibenzylidenecyclooctanone.

Examination of Competing Reaction Pathways and Side Products

In any chemical synthesis, the main reaction can be accompanied by side reactions that lead to the formation of undesired by-products, thereby reducing the yield of the target molecule. wikipedia.org In the Claisen-Schmidt condensation for 2,8-dibenzylcyclooctanone, several competing pathways exist.

Self-Condensation of Cyclooctanone: The cyclooctanone enolate can react with another molecule of neutral cyclooctanone instead of benzaldehyde. This self-condensation would lead to a larger, dimeric structure. d-nb.info However, this is generally less favorable than the reaction with the highly electrophilic benzaldehyde, which lacks enolizable protons.

Mono-benzylated Product: The reaction may not proceed to completion, resulting in the isolation of the mono-substituted intermediate, 2-benzylidenecyclooctanone. The relative amounts of mono- and di-substituted products can be controlled by adjusting the stoichiometry of the reactants.

Over-reaction: While less common for this specific reaction, other complex condensation products could potentially form under harsh conditions.

Intramolecular Cyclization and Ring Formation Mechanisms

While the synthesis of 2,8-dibenzylcyclooctanone involves a condensation on a pre-existing ring, the principles of intramolecular cyclization are highly relevant in the broader chemistry of cycloalkanones. Strategically designed cycloalkanone derivatives can undergo intramolecular aldol reactions to form complex bicyclic (two-fused or bridged rings) or polycyclic systems, which are important structural motifs in many natural products. fiveable.menih.gov

For example, a 1,6-diketone can undergo an intramolecular aldol reaction to form a five-membered ring fused to the original ring. The conformational flexibility of the eight-membered cyclooctanone ring allows it to adopt conformations that facilitate such intramolecular cyclizations, enabling the synthesis of intricate molecular architectures. fiveable.me Another relevant reaction is the Conia-ene reaction, an intramolecular thermal or acid-catalyzed cyclization between an enol and a tethered alkyne or alkene, which can be used to form new rings. wikipedia.org

Acid-Mediated Rearrangement Reactions Involving Cycloalkanones

Cycloalkanones and their derivatives can undergo various rearrangement reactions when treated with acid. These reactions often involve the generation of carbocation intermediates or protonation of functional groups, leading to significant structural changes.

Beckmann Rearrangement: A prominent example is the Beckmann rearrangement, where a ketoxime (formed from the reaction of a ketone with hydroxylamine) is transformed into an amide under acidic conditions. masterorganicchemistry.com Cyclooctanone oxime, when treated with a strong acid (such as sulfuric acid or a Lewis acid), rearranges to form capryllactam, a nine-membered ring containing a nitrogen atom. scirp.orgscirp.org The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of one of the alkyl groups attached to the oxime carbon to the nitrogen atom, with the simultaneous departure of the leaving group. masterorganicchemistry.com

House-Meinwald Rearrangement: This is an acid-catalyzed rearrangement of epoxides to carbonyl compounds. If an epoxide is formed adjacent to a cyclooctanone ring, treatment with a Lewis acid or Brønsted acid can induce a rearrangement to form a different ketone, potentially with ring expansion or contraction, often creating a chiral center. dicp.ac.cn

Other Rearrangements: Treatment of certain functionalized cycloalkanones with acid can lead to a variety of other rearrangements. For instance, acidic hydrolysis of spiro-derivatives of cycloalkanones can lead to rearrangements and the formation of different bicyclic systems. researchgate.net

Derivatization and Analogous Compound Synthesis from the 2,8 Dibenzylcyclooctanone Core

Synthesis of Symmetrical and Unsymmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives

A prominent class of derivatives synthesized from cyclooctanone (B32682) precursors are α,α′-bis(substituted-benzylidene)cycloalkanones, which are a type of bis-aryl-α,β-unsaturated ketone. researchgate.net These compounds are typically synthesized via a double Claisen-Schmidt or aldol (B89426) condensation reaction between the cycloalkanone and two equivalents of an aromatic aldehyde. researchgate.netacs.org The reaction involves the enolizable α-positions of the cyclic ketone attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated system. acs.org

The synthesis can be catalyzed by either bases (e.g., NaOH, KOH, K2CO3) or acids (e.g., HCl, sulfated zirconia). researchgate.netacs.orgresearchgate.net Base-catalyzed C-C cross-coupling has been achieved by reacting secondary alcohols (which oxidize in situ to ketones) with aryl-aldehydes in the presence of K2CO3. researchgate.net Various catalytic systems, including the use of sodium acetate (B1210297) (NaOAc) in glacial acetic acid or microwave-assisted synthesis, have been developed to improve yields and reaction times. researchgate.net

Symmetrical derivatives are formed when the cycloalkanone is reacted with two equivalents of the same aromatic aldehyde. nih.gov For instance, reacting cyclohexanone (B45756) with two equivalents of benzaldehyde (B42025) in the presence of sodium hydroxide (B78521) yields the symmetrical 2,6-di((E)-benzylidene)-cyclohexan-1-one. acs.org

Unsymmetrical derivatives can be synthesized in a one-pot manner through two sequential acid-catalyzed aldol condensation reactions. rsc.orgnih.gov This involves first reacting the cycloalkanone with one equivalent of a specific aldehyde to form a mono-aryl-α,β-unsaturated ketone intermediate. researchgate.net Subsequently, a different aldehyde is introduced to the reaction mixture to react at the second α-position, yielding an unsymmetrical product. researchgate.netnih.gov

The structural diversity of the resulting bis-aryl-α,β-unsaturated ketones is readily expanded by varying the substituents on the aromatic aldehyde used in the condensation reaction. This allows for the introduction of a wide range of electronic and steric properties into the final molecule. Both electron-donating and electron-withdrawing groups can be incorporated.

The choice of aryl substituent can influence the reactivity and properties of the resulting compound. For example, studies on diarylsulfones have shown that certain aryl substituents can have a significant effect on reaction stereoselectivity. organic-chemistry.org In the context of bis-benzylidene cycloalkanones, a variety of substituted benzaldehydes have been successfully employed in their synthesis. researchgate.net

Below is a table summarizing examples of different aryl substituents that have been incorporated into analogous cycloalkanone systems.

Table 1: Examples of Aryl Substituents in Diarylidenecycloalkanone Synthesis Data derived from studies on analogous cycloalkanone systems.

| Starting Aldehyde | Resulting Aryl Substituent | Reference |

|---|---|---|

| Benzaldehyde | Phenyl | acs.org |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | acs.org |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | researchgate.net |

| 2,3-Dimethoxybenzaldehyde | 2,3-Dimethoxyphenyl | nih.gov |

| Terephthalaldehyde | p-phenylene (linking two units) | acs.orgnih.gov |

Halogenated functional groups can be introduced into the molecular structure, often leading to modified biological or chemical properties. nih.gov A series of novel tetrabromo-bis(substituted benzyl)cycloalkanones has been synthesized using a rapid and efficient methodology, resulting in excellent isolated yields. researchgate.net The synthesis of these halogenated derivatives was characterized using IR, NMR (1H, 13C), and mass spectrometry. researchgate.net While the specific starting material was a generic cycloalkanone, the methodology is applicable for creating halogenated derivatives from a 2,8-dibenzylcyclooctanone core. The synthesis of other halogenated derivatives, such as those of fluorescein (B123965) or cannabinol, has been achieved through various methods, including solid-phase reactions with alkali metal halides or direct halogenation. nih.govgoogle.com The introduction of halogens onto the phenyl nucleus of related compounds has been shown to alter their activity profiles. sioc-journal.cn

Chemical Modifications of the Cyclooctanone Ring

Modifying the central cyclooctanone ring alters the steric and conformational properties of the entire molecule. While direct, selective modification of the 2,8-dibenzylcyclooctanone ring is complex, the synthesis of analogous compounds with different ring sizes (e.g., cyclopentanone (B42830), cyclohexanone) provides insight into the role of the cyclic core. researchgate.netnih.gov The synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones has been successfully performed using both cyclopentanone and cyclohexanone. researchgate.net

Research has shown that the size of the cycloalkanone ring can influence the properties of the resulting diarylidene products. researchgate.net For example, screening for optical properties indicated that products derived from cyclohexanone exhibit stronger fluorescence emission than those derived from cyclopentanone. researchgate.net Furthermore, the ring can be part of a more complex system, such as in the synthesis of 4,5-dibenzylidene octahydroacridines from cyclohexanone derivatives, which involves a one-pot multi-component tandem reaction. researchgate.net Such strategies could conceptually be applied to create more complex fused-ring systems originating from a cyclooctanone core.

Functionalization of Benzyl (B1604629) Moieties for Directed Synthesis

The benzyl groups at the 2 and 8 positions of the cyclooctanone offer additional sites for chemical functionalization. These modifications can be used to introduce new functional groups or to create linkages for further synthetic elaboration. The C(sp³)–H bonds of benzyl groups are valuable targets for direct functionalization. d-nb.info

Palladium-catalyzed reactions are pivotal for modifying benzylic derivatives. researchgate.net For example, palladium catalysis can facilitate the dearomative functionalization of aromatic systems via the formation of benzyl-palladium species. researchgate.net Such approaches could potentially be adapted to functionalize the aryl rings of the benzyl groups in 2,8-dibenzylcyclooctanone. Another strategy involves the regioselective reductive ring opening of benzylidene acetals in carbohydrate chemistry, which produces partially benzylated derivatives and demonstrates methods for manipulating benzyl-type structures. beilstein-journals.org

Furthermore, the benzyl ether group, a related functionality, can be deprotected or transformed under various conditions, including catalytic transfer hydrogenation or oxidation, which could be relevant for modifying derivatives where the benzyl groups have been further functionalized. beilstein-journals.orgorganic-chemistry.org Introducing substituents onto the aromatic rings of the benzyl groups prior to their installation or via post-synthetic modification represents a key strategy for creating diverse analogues. organic-chemistry.org

Compound Index

Advanced Spectroscopic Techniques for Structural Characterization of 2,8 Dibenzylcyclooctanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity to neighboring protons. acdlabs.comwikipedia.org In the ¹H NMR spectrum of 2,8-Dibenzylcyclooctanone, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) groups, the benzylic protons, and the protons of the cyclooctanone (B32682) ring. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the peak area reveals the relative number of protons giving rise to the signal. acdlabs.com Spin-spin coupling patterns (multiplicity) would provide crucial information about the connectivity between adjacent protons. wikipedia.org

Table 1: Hypothetical ¹H NMR Data for 2,8-Dibenzylcyclooctanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.40 | m | 10H | Aromatic protons (C₆H₅) |

| 3.50 | m | 2H | Methine protons (C(2)H, C(8)H) |

| 2.80 | dd | 4H | Benzylic protons (CH₂) |

Note: This is a hypothetical representation.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in 2,8-Dibenzylcyclooctanone would give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment. libretexts.org For instance, the carbonyl carbon of the cyclooctanone ring would appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the ring and the sp² hybridized carbons of the benzyl groups. oregonstate.eduorganicchemistrydata.org

Table 2: Hypothetical ¹³C NMR Data for 2,8-Dibenzylcyclooctanone

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 215.0 | Carbonyl carbon (C=O) |

| 140.0 | Aromatic quaternary carbons (C-Ar) |

| 128.0 - 129.0 | Aromatic CH carbons (CH-Ar) |

| 50.0 | Methine carbons (C2, C8) |

| 40.0 | Benzylic carbons (CH₂) |

Note: This is a hypothetical representation.

DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. jeol.comlibretexts.org A DEPT-90 experiment would only show signals for CH carbons, while a DEPT-135 experiment would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. researchgate.netnanalysis.com Quaternary carbons are not observed in DEPT spectra. These experiments, in conjunction with the standard ¹³C NMR spectrum, would allow for the unambiguous assignment of each carbon signal in 2,8-Dibenzylcyclooctanone. magritek.com

Table 3: Hypothetical DEPT Data for 2,8-Dibenzylcyclooctanone

| DEPT-90 (δ, ppm) | DEPT-135 (δ, ppm) | Assignment |

|---|---|---|

| 128.0 - 129.0, 50.0 | Positive: 128.0 - 129.0, 50.0 | CH |

| No signal | Negative: 40.0, 25.0 - 35.0 | CH₂ |

Note: This is a hypothetical representation.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. matanginicollege.ac.inpressbooks.pub The IR spectrum of 2,8-Dibenzylcyclooctanone would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the cyclooctanone ring, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the aromatic rings. tanta.edu.eglibretexts.org The position, intensity, and shape of these bands provide valuable structural information. libretexts.org

Table 4: Hypothetical IR Absorption Data for 2,8-Dibenzylcyclooctanone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H stretch | Aromatic |

| ~2920, 2850 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Ketone |

Note: This is a hypothetical representation.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. whitman.edu In a mass spectrum, the molecular ion peak (M⁺) corresponds to the mass of the intact molecule. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can offer valuable clues about the molecule's structure. libretexts.orgajgreenchem.com For 2,8-Dibenzylcyclooctanone, characteristic fragmentation would likely involve the loss of the benzyl groups.

Table 5: Hypothetical Mass Spectrometry Data for 2,8-Dibenzylcyclooctanone

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 306 | [M]⁺ (Molecular Ion) |

| 215 | [M - C₇H₇]⁺ (Loss of a benzyl radical) |

Note: This is a hypothetical representation.

Single-Crystal X-Ray Diffraction (SC-XRD) for Three-Dimensional Structure Elucidation

Single-Crystal X-Ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.combruker.comuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal of 2,8-Dibenzylcyclooctanone, it would be possible to determine the exact bond lengths, bond angles, and torsional angles within the molecule. uni-ulm.defzu.cz This would provide an unambiguous confirmation of the compound's stereochemistry and conformation in the solid state. uhu-ciqso.es

Table 6: Hypothetical Single-Crystal X-Ray Diffraction Data for 2,8-Dibenzylcyclooctanone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

Note: This is a hypothetical representation.

Stereochemical Aspects in the Synthesis and Reactions of 2,8 Dibenzylcyclooctanone

Diastereoselective Synthesis of 2,8-Dibenzylcyclooctanone

The synthesis of 2,8-dibenzylcyclooctanone can be achieved through the alkylation of cyclooctanone (B32682). Research into the biological activity of various cycloalkanones has led to the synthesis of specific diastereomers of this compound. Notably, trans-2,8-dibenzylcyclooctanone has been identified and studied for its biological properties. researchgate.netacs.org

The preparation typically involves a two-step sequence starting from cyclooctanone. The first step is an aldol-type condensation with benzaldehyde (B42025) to form an α,α′-bis(benzylidene)cycloalkanone intermediate. This is followed by catalytic hydrogenation to reduce both the exocyclic double bonds and the carbonyl group. Subsequent oxidation then yields the saturated dibenzyl-substituted ketone.

A general procedure for a related class of compounds, α,α′-bis(substituted-benzylidene)cycloalkanones, involves the condensation of a cyclic ketone with an appropriate aldehyde in the presence of a base like sodium ethoxide. researchgate.net A similar strategy can be adapted for cyclooctanone, followed by a reduction step to achieve the dibenzyl derivative. The stereoselectivity of the final product (cis vs. trans diastereomers) is heavily dependent on the conditions of the reduction step. Catalytic hydrogenation, for instance, often occurs from the least sterically hindered face of the molecule, which can lead to a preference for one diastereomer over the other. Studies on the alkylation of cyclooctanone enolates have also shown that the stereochemical outcome is sensitive to the reaction conditions and the nature of the electrophile. researchgate.net

The synthesis of the trans isomer has been specifically reported in the context of medicinal chemistry research. researchgate.netacs.org The table below summarizes the key transformation required.

| Starting Material | Reagents | Intermediate | Final Product | Key Transformation |

| Cyclooctanone | 1. Benzaldehyde, Base2. H₂, Catalyst (e.g., Pd/C)3. Oxidizing Agent | 2,8-Bis(benzylidene)cyclooctanone | trans-2,8-Dibenzylcyclooctanone | Diastereoselective Reduction |

Conformational Analysis of the Eight-Membered Cyclooctanone Ring

Cyclooctanone and other medium-sized rings are conformationally complex due to a delicate balance of angle strain, torsional strain, and transannular interactions (steric strain across the ring). Unlike the well-defined chair conformation of cyclohexane, cyclooctanone exists in a flexible equilibrium of several conformations.

Low-temperature 13C-NMR studies have been instrumental in elucidating the preferred conformation of the parent cyclooctanone ring. The evidence points to an unsymmetrical boat-chair conformation as the most stable form in solution. This conformation effectively minimizes the numerous potential transannular hydrogen-hydrogen repulsions.

| Conformation Type | Key Features | Point Group | Reference |

| Boat-Chair (BC) | An unsymmetrical boat-chair is the stable conformation. | C₁ | capes.gov.br |

| Crown | High energy due to eclipsing interactions. | - | |

| Boat-Boat | High energy due to flagpole interactions. | - |

Influence of Electronic and Stereoelectronic Factors on Reaction Outcomes

Electronic and stereoelectronic effects are crucial for understanding the reactivity of 2,8-dibenzylcyclooctanone. acs.orgacs.org Electronic effects relate to how the electron density distribution influences a reaction, while stereoelectronic effects concern the spatial orientation of orbitals and how their overlap affects stability and reactivity. acs.org

Reactions at the Carbonyl Group: The carbonyl group is the primary site of reactivity. Nucleophilic addition to the carbonyl carbon is highly influenced by the molecular conformation. The two faces of the carbonyl plane are diastereotopic due to the chirality at C2 and C8.

Steric Hindrance: The large benzyl (B1604629) groups in their preferred pseudo-equatorial positions, along with the puckered nature of the boat-chair ring, create a sterically biased environment. Nucleophiles will preferentially attack from the less hindered face of the carbonyl, leading to a diastereoselective formation of the corresponding cyclooctanol.

Stereoelectronic Control: According to principles like the Felkin-Anh model, the trajectory of the incoming nucleophile is guided by orbital overlap considerations. The nucleophile approaches the π* antibonding orbital of the C=O bond. The most stable transition state is one that avoids steric clashes with the largest substituents on the adjacent α-carbons (the benzyl groups). This stereoelectronic requirement reinforces the steric bias, leading to a high degree of diastereoselectivity in reductions (e.g., with hydrides) or additions of organometallic reagents.

Reactions at the α-Carbons (Enolate Formation): Formation of an enolate by deprotonation at either C2 or C8 is also under stereoelectronic control. For deprotonation to occur, the C-H bond being broken must be able to align parallel to the π-system of the carbonyl group (specifically, anti-periplanar to a lone pair on the carbonyl oxygen). The flexible boat-chair conformation of the ring will determine the accessibility of the α-protons. Protons in a pseudo-axial orientation are generally more readily removed because they can achieve better orbital overlap in the transition state for enolate formation. The presence of the bulky benzyl group will influence which conformation is most stable and therefore which α-proton is presented in the correct orientation for abstraction.

2,8 Dibenzylcyclooctanone As a Synthon or Intermediate in Complex Organic Synthesis

Role as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity.

A thorough search of chemical databases and scientific journals did not yield any specific examples of 2,8-Dibenzylcyclooctanone being utilized as a reactant or intermediate in documented multi-component reactions. While α,α′-bis(benzylidene)cycloalkanones, which share a structural motif, are known to be synthesized via aldol (B89426) condensation reactions that can be part of MCR-like sequences, there is no direct evidence of the saturated 2,8-dibenzyl derivative participating in classical MCRs such as the Ugi, Passerini, or Hantzsch reactions. The steric hindrance from the two benzyl (B1604629) groups at the C2 and C8 positions may limit its reactivity in the condensation steps that are often crucial for these types of transformations.

Strategies for Incorporation of 2,8-Dibenzylcyclooctanone into Larger Molecules

While direct applications in MCRs or fenestrane synthesis are not documented, the chemical structure of 2,8-Dibenzylcyclooctanone offers potential, albeit underexplored, handles for its incorporation into larger molecules.

Carbonyl Group Chemistry : The ketone functional group is the most reactive site. It can undergo a wide range of classical carbonyl reactions:

Wittig Reaction : Conversion of the carbonyl to an alkene, allowing for the attachment of various substituents.

Reductive Amination : Formation of a C-N bond to introduce nitrogen-containing moieties.

Aldol Condensation : Reaction at the alpha-positions (C3 and C7) could theoretically be used for C-C bond formation, although this would require deprotonation and might be sterically hindered.

Grignard/Organolithium Addition : Nucleophilic addition to the carbonyl would create a tertiary alcohol and a new C-C bond.

Aromatic Ring Functionalization : The two benzyl groups can be subjected to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) to add functional groups, provided the cyclooctanone (B32682) core is stable to the reaction conditions.

The primary synthetic utility documented for this scaffold involves the preparation of derivatives for structure-activity relationship (SAR) studies related to its biological effects. For instance, fluoro and hydroxy derivatives have been prepared to separate its antifertility activity from its hypolipidemic effects.

Table 1: Potential Reactions for Functionalization of 2,8-Dibenzylcyclooctanone

| Reaction Type | Reagents | Potential Product | Purpose |

| Wittig Reaction | Ph₃P=CHR | 2,8-Dibenzyl-1-alkylidenecyclooctane | Carbon skeleton extension |

| Reductive Amination | R-NH₂, NaBH₃CN | N-Alkyl-2,8-dibenzylcyclooctanamine | Introduction of amine functionality |

| Grignard Addition | R-MgBr, then H₃O⁺ | 1-Alkyl-2,8-dibenzylcyclooctan-1-ol | C-C bond formation, creation of tertiary alcohol |

| Nitration | HNO₃, H₂SO₄ | 2,8-Bis(nitrobenzyl)cyclooctanone | Functionalization of aromatic rings |

Future Directions in Synthetic Applications

The potential for 2,8-Dibenzylcyclooctanone as a synthon in complex synthesis remains largely untapped and represents an area for future investigation.

Catalytic Asymmetric Synthesis : The development of catalytic methods to functionalize the ketone asymmetrically could open pathways to chiral molecules. For example, asymmetric hydrogenation or transfer hydrogenation could produce chiral alcohols, which are valuable intermediates.

Ring Expansion/Contraction : Reactions that proceed via rearrangement, such as the Beckmann or Schmidt rearrangements, could transform the eight-membered ring into larger or different heterocyclic systems, potentially with novel properties.

C-H Activation : Modern C-H activation strategies could allow for the direct functionalization of the cyclooctane (B165968) ring's methylene (B1212753) groups, bypassing the need for pre-functionalized starting materials and offering a more direct route to complex derivatives.

Q & A

Q. Which analytical techniques are optimal for characterizing 2,8-dibenzylcyclooctanone in biological matrices?

- Methodology : LC-MS/MS with MRM (multiple reaction monitoring) is preferred for pharmacokinetic studies due to high sensitivity. For tissue distribution, autoradiography of 14C-labeled compound in rats reveals localization in liver (6.56% 14C at 1 hr) and muscle (41% at 14 hr) . Cross-validate with TDDFT-calculated UV-Vis spectra (e.g., hyperporphyrin-like absorption bands) to confirm structural integrity .

Advanced Research Questions

Q. How do in vivo distribution patterns of 2,8-dibenzylcyclooctanone contradict its in vitro enzyme inhibition kinetics?

- Methodology : Despite rapid in vitro enzyme inhibition (1 hr), maximal absorption in rats occurs at 12–14 hr post-administration, with fecal elimination (87% at 72 hr) suggesting poor bioavailability . Address this discrepancy using compartmental pharmacokinetic modeling (e.g., NONMEM) to correlate tissue-specific concentrations with enzyme activity. Include lipid fractionation studies to assess drug association with hepatic glycogen or triglycerides.

Q. What experimental strategies resolve conflicting data on 2,8-dibenzylcyclooctanone’s hypocholesterolemic vs. triglyceride-lowering effects?

- Methodology : Comparative studies with C15–C18 aliphatic ketones (e.g., 2-hexadecanone) show hypocholesterolemic activity depends on carbonyl position . Use knockout mouse models (e.g., HMG-CoA reductase-deficient) to isolate lipid metabolism pathways. Pair with transcriptomics (RNA-seq) of liver tissue to identify downstream targets like PPAR-α/γ or SREBP-1c .

Q. How can researchers optimize 2,8-dibenzylcyclooctanone derivatives for selective inhibition of phosphatidyl phosphatase vs. lipase?

- Methodology : Structure-activity relationship (SAR) studies should modify benzyl substituents (e.g., electron-withdrawing groups) to alter steric hindrance. Test derivatives in vitro against acid phosphatidyl phosphatase and adipose lipase using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate). Molecular docking (AutoDock Vina) with crystal structures of target enzymes (PDB: 1W2A) can predict selectivity .

Data Contradiction Analysis

Q. Why does 2,8-dibenzylcyclooctanone show transient hepatic accumulation (1 hr) but delayed fecal excretion (72 hr)?

- Resolution : The compound may undergo enterohepatic recirculation, with biliary secretion followed by intestinal reabsorption. Validate via bile duct cannulation in rats and LC-MS quantification of parent drug vs. metabolites (e.g., glucuronide conjugates). Compare with pharmacokinetic data from portal vein vs. systemic blood sampling .

Q. How to reconcile discrepancies between in vitro enzyme inhibition (µM-range IC₅₀) and in vivo lipid-lowering efficacy (mg/kg dosing)?

- Resolution : Low bioavailability (<15%) and protein binding (>90%) in plasma reduce free drug concentration. Use equilibrium dialysis to measure unbound fractions and adjust in vitro assays with physiologically relevant protein levels (e.g., 40 g/L albumin). Apply PBPK modeling to predict effective doses .

Tables of Critical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.